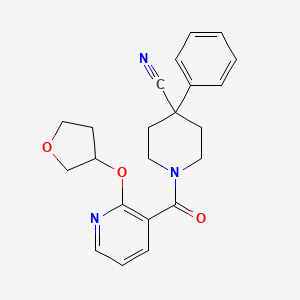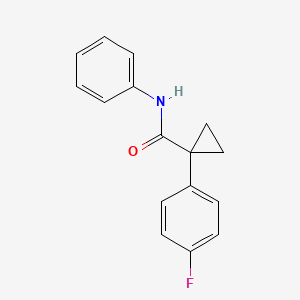
1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides . Anilides are organic compounds containing an anilide functional group, which is characterized by an acyl group (R-C=O) substituted with an aniline (R-NH2). The ‘R’ groups in this case appear to be a 4-fluorophenyl group and a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would consist of a cyclopropane ring attached to a carbonyl (C=O) group, which is in turn attached to an aniline group with a fluorine atom on the 4-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” are not available, anilides in general can undergo a variety of reactions. These include hydrolysis to form the corresponding carboxylic acid and amine, and reactions with Grignard or organolithium reagents to form ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and reactivity would need to be determined experimentally .
Scientific Research Applications
Met Kinase Inhibitor Development
The compound, as part of a broader class of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has been identified as a potent and selective Met kinase inhibitor. This discovery is significant in the context of cancer research, where Met kinase is a critical target for therapeutic intervention. The specific analog mentioned demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a cancer therapeutic agent (Schroeder et al., 2009).
PET Imaging of Serotonin Receptors
Another domain where related compounds have found application is in positron emission tomography (PET) imaging, specifically targeting serotonin 1A (5-HT1A) receptors in humans. The use of fluorine-18-labeled derivatives of WAY 100635, which share structural similarities with the subject compound, has been explored for this purpose. These derivatives, including [18F]FCWAY, have shown promise as PET radioligands for quantifying 5-HT1A receptor distribution, aiding in the diagnosis and treatment of neuropsychiatric disorders (Lang et al., 1999).
Synthetic Methodology
Research into synthetic methodologies for producing compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the continuous development in the field of organic synthesis. A high-yield synthetic method for this compound was established, showcasing the versatility and importance of fluorinated compounds in medicinal chemistry and beyond (Zhou et al., 2021).
Molecular Sensing and Material Science
Fluorinated compounds, by virtue of their unique chemical properties, have been utilized in the development of sensors and materials with novel properties. For example, the creation of fluorescent cyclodextrins for molecule sensing leverages the characteristics of fluorophores for applications in chemical sensing and diagnostics (Ikeda et al., 1996).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions. In general, avoid inhalation, contact with eyes and skin, and prolonged exposure .
properties
IUPAC Name |
1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-13-8-6-12(7-9-13)16(10-11-16)15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWVDRWFQLOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid](/img/structure/B2664424.png)
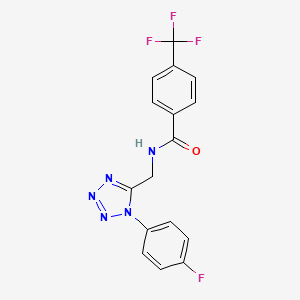
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2664426.png)
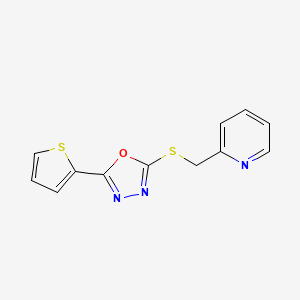
![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2664429.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2664430.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664434.png)
![3-[(3-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2664437.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2664440.png)

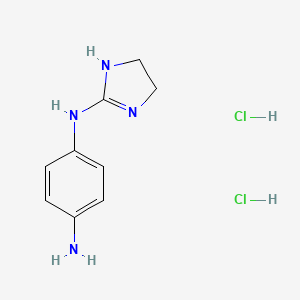
![1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664444.png)
